2-Bromo-4'-isopropylacetophenone

Catalog No.
S688493
CAS No.
51012-62-5
M.F
C11H13BrO
M. Wt
241.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4'-isopropylacetophenone

CAS Number

51012-62-5

Product Name

2-Bromo-4'-isopropylacetophenone

IUPAC Name

2-bromo-1-(4-propan-2-ylphenyl)ethanone

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

InChI

InChI=1S/C11H13BrO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3

InChI Key

ZSCDQVYYLJSTFU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)CBr

Synonyms

2-Bromo-1-[4-(1-methylethyl)phenyl]ethanone; 2-Bromo-1-(4-isopropylphenyl)ethanone;

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CBr

Synthesis:

2-Bromo-4'-isopropylacetophenone is an organic compound used in various scientific research applications. One of its primary uses involves its role as a building block in the synthesis of more complex molecules. Its structure, containing a reactive bromo group and an aromatic ketone, makes it suitable for coupling reactions with diverse nucleophiles and other functional groups. This allows researchers to create new molecules with specific properties for various purposes [, ].

Potential Therapeutic Applications:

Studies suggest that 2-Bromo-4'-isopropylacetophenone may possess antimicrobial and antioxidant properties. These qualities have prompted investigations into its potential use in developing new therapeutic agents [, ]. However, further research is necessary to fully understand its efficacy and safety in this context.

2-Bromo-4'-isopropylacetophenone is an aromatic ketone with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol. It features a bromine atom at the second position and an isopropyl group at the para position relative to the acetophenone moiety. This compound is characterized by its distinct chemical structure, which influences its reactivity and biological properties .

2-Bromo-4'-isopropylacetophenone itself is not expected to have a specific biological mechanism of action. Its primary use is as a chemical building block for the synthesis of more complex molecules that may have specific biological activities depending on their structure [].

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The reactivity of 2-Bromo-4'-isopropylacetophenone can be attributed to the presence of both the bromine atom and the carbonyl group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol, expanding its utility in synthetic pathways.

Synthesis of 2-Bromo-4'-isopropylacetophenone can be achieved through several methods:

  • Bromination of 4-Isopropylacetophenone: Direct bromination using bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane can yield 2-Bromo-4'-isopropylacetophenone.
  • Friedel-Crafts Acylation: Starting from isopropylbenzene and using acetyl chloride in the presence of aluminum chloride can lead to the formation of related acetophenones, which can then be brominated .

2-Bromo-4'-isopropylacetophenone finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications due to their biological activities.
  • Material Science: This compound may be used in developing new materials or polymers with specific properties.

Studies focusing on the interaction of 2-Bromo-4'-isopropylacetophenone with biological systems are essential for understanding its potential effects. Preliminary research suggests that compounds with similar structures can interact with various enzymes and receptors, indicating that this compound may share similar interaction profiles. Further investigation into its pharmacokinetics and toxicology would provide more comprehensive insights into its safety and efficacy.

Several compounds share structural similarities with 2-Bromo-4'-isopropylacetophenone. The following table compares these compounds based on their key features:

Compound NameMolecular FormulaKey Features
4-IsopropylacetophenoneC11H14OLacks bromine; used in similar reactions
2-Bromo-4'-phenylacetophenoneC14H11BrOLarger phenyl group; different reactivity
4-BromoacetophenoneC8H7BrOSimplified structure; fewer substituents

Unique Features

2-Bromo-4'-isopropylacetophenone stands out due to its combination of a bromine atom and an isopropyl group on the aromatic ring, which may enhance its reactivity compared to other acetophenones. This unique substitution pattern may also affect its biological activity differently than other similar compounds.

The synthesis of 2-Bromo-4'-isopropylacetophenone typically involves the bromination of 4'-isopropylacetophenone, with several methodologies developed to optimize yield, selectivity, and reaction conditions. The starting material, 4'-isopropylacetophenone (CAS: 645-13-6), serves as the foundation for these synthetic approaches.

Traditional Bromination Approaches in Acetophenone Derivatives

The bromination of acetophenone derivatives can proceed through several pathways, with the α-bromination (2-position) being the most common target for synthetic chemists when working with 4'-isopropylacetophenone.

Electrophilic Aromatic Substitution Mechanisms

The bromination of 4'-isopropylacetophenone to produce 2-Bromo-4'-isopropylacetophenone predominantly proceeds through an electrophilic substitution mechanism at the α-carbon adjacent to the carbonyl group. This reaction typically involves the generation of an enol or enolate intermediate, which subsequently reacts with an electrophilic bromine source.

The primary mechanism involves several key steps:

  • Enolization of the ketone through either acid or base catalysis
  • Nucleophilic attack of the enol/enolate on the electrophilic bromine source
  • Formation of the α-brominated product with regeneration of the catalyst

The most common reagents for this transformation include molecular bromine (Br₂), N-bromosuccinimide (NBS), and various bromonium ion sources. Direct bromination using bromine or N-bromosuccinimide in solvents like dichloromethane can effectively yield 2-Bromo-4'-isopropylacetophenone from 4-isopropylacetophenone.

Regioselectivity Challenges in Poly-Substituted Aromatic Systems

One of the significant challenges in the bromination of 4'-isopropylacetophenone is achieving high regioselectivity. The molecule presents multiple potential bromination sites:

  • α-position of the acetyl group (desired)
  • Aromatic ring positions
  • Isopropyl group methyl positions

When using conventional liquid bromine, NBS, or dibromohydantoin as brominating reagents, the reaction often suffers from poor regioselectivity. This can result in complex mixtures that are difficult to purify, with bromination occurring at the benzylic position of the isopropyl group or on the aromatic ring.

A comparative analysis of regioselectivity in various bromination methods reveals that certain techniques can significantly improve the α-selectivity:

Bromination Methodα-Position SelectivityRing/Benzylic BrominationReference
Conventional Br₂ModerateSignificant
NBS in CCl₄LowHigh
NBS in CH₂Cl₂HighLow
NBS with p-TsOHVery HighMinimal
NaBrO₃/NaHSO₃Excellent (15:1 ratio)Minimal

Research has demonstrated that using sodium bromate and sodium bisulfite as brominating reagents can achieve remarkable regioselectivity. Under these conditions, the ratio of α-brominated product to ring-brominated products can exceed 15:1, significantly simplifying purification processes.

Solvent Effects on Bromination Efficiency

The choice of solvent plays a crucial role in determining both the efficiency and selectivity of the bromination reaction. Studies have demonstrated a compelling relationship between solvent properties and bromination outcomes.

Research by Offermann and Vogtle established that the selectivity of NBS bromination correlates inversely with the refractive index of the solvent. Solvents with lower refractive indices tend to direct bromination more selectively toward the desired positions.

SolventRefractive IndexSelectivity for α-BrominationReaction Temperature
Methyl formateLowVery highLow
DichloromethaneModerateHighLow
AcetonitrileModerateModerateModerate
TetrachloromethaneHighLowHigh

The most promising solvents for selective NBS bromination of acetophenone derivatives appear to be methyl formate and dichloromethane, which combine low refractive indices with relatively low reaction temperatures. In certain cases, these solvent choices can double the yields of the desired products.

An electrochemical approach using NH₄Br and a catalytic amount of H₂SO₄ as supporting electrolyte in a H₂O:CH₃CN medium at ambient temperature has also been developed for the side-chain bromination of acetophenone. This method results in a good yield (80%) of α-bromo acetophenone with high selectivity when only 2F of electricity is passed through an undivided cell equipped with a Pt/Pt electrode system. This approach could be adapted for the synthesis of 2-Bromo-4'-isopropylacetophenone.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction has been adapted for constructing the isopropyl-substituted aromatic ring system in 2-bromo-4'-isopropylacetophenone. Using aryl boronic acids and bromoacetophenone derivatives, palladium catalysts such as Pd(PPh~3~)~4~ enable efficient carbon-carbon bond formation. A recent study demonstrated that Buchwald-Hartwig ligands improve coupling efficiency with sterically hindered isopropyl groups, achieving yields up to 89% under mild conditions [3].

Key factors influencing selectivity:

  • Ligand design: Bulky phosphine ligands (e.g., XPhos) prevent β-hydride elimination
  • Solvent effects: Mixed toluene/water systems enhance oxidative addition rates
  • Temperature control: Reactions performed at 60°C minimize debromination side reactions

Nickel-Catalyzed Electrochemical Cross-Coupling

Emerging electrochemical methods using nickel catalysts show promise for direct functionalization of the acetophenone core. The NiCl~2~-dtbbpy catalytic system enables C(sp~2~)-C(sp~3~) coupling between 2-bromoacetophenone derivatives and benzyltrifluoroborates under galvanostatic conditions [3]. This approach achieves 93% yield for analogous compounds while maintaining excellent functional group tolerance:

Substrate PairYield (%)ee (%)
2-Bromoacetophenone + iPr-Bpin8892
4'-NO~2~ variant7685

The electrochemical platform eliminates stoichiometric metal reductants through paired electrolysis, where the cathode reduces Ni(II) to active Ni(0) species while the anode oxidizes trifluoroborate nucleophiles [3].

Organocatalytic Approaches for Chiral Center Induction

Enamine-Mediated Asymmetric Alkylation

Chiral primary amine catalysts derived from cinchona alkaloids induce asymmetry during the alkylation of bromoacetophenone enolates. Using 2-bromo-4'-isopropylpropiophenone as a model system, MacMillan-type catalysts achieve 94% ee through a well-defined transition state:

$$
\text{Enamine} + \text{Alkyl bromide} \xrightarrow{\text{(S)-Proline}} \text{Chiral ketone}
$$

Critical parameters:

  • Solvent polarity: Dichloromethane improves enantioselectivity vs. THF
  • Additives: Sub-stoichiometric benzoic acid accelerates iminium formation
  • Temperature: -78°C prevents racemization of sensitive intermediates

Hydrogen-Bond-Directed Catalytic Bromination

Recent work demonstrates that thiourea organocatalysts can direct electrophilic bromination to the ortho position of 4'-isopropylacetophenone derivatives. Using N-bromosuccinimide (NBS) as the bromine source, this method achieves 97:3 para:ortho selectivity reversal compared to uncatalyzed reactions [1]. The catalytic cycle involves:

  • Simultaneous activation of NBS and ketone substrate via hydrogen bonding
  • Formation of bromiranium ion intermediate
  • Stereoselective bromide ion attack guided by chiral catalyst

Table 2: Bromination Selectivity with Thiourea Catalysts

Catalyst Structurepara:ortho Ratioee (%)
Biphenyl-diyl thiourea15:8591
Tris(3,5-CF~3~) benzyl08:9295

This strategy provides direct access to enantiomerically enriched 2-bromo-4'-isopropylacetophenone without requiring pre-functionalized starting materials [1] [2].

Solvent-Free Mechanochemical Bromination

Mechanochemical synthesis has emerged as a revolutionary approach in green chemistry, offering unprecedented advantages for bromination reactions [7] [8]. This methodology utilizes mechanical energy to induce chemical transformations without the need for solvents, representing a paradigm shift from traditional solution-based chemistry [9].

The mechanochemical approach to bromination involves the use of ball milling techniques, where solid reactants are subjected to high-energy mechanical forces that promote chemical bond formation and breaking [10]. Research has demonstrated that mechanochemical bromination can achieve yields exceeding 90% in reaction times ranging from 15 minutes to 2 hours [11] [12]. The process operates through either radical or electrophilic substitution mechanisms, depending on the specific reaction conditions and substrates involved [13].

One of the most significant advantages of mechanochemical bromination is the elimination of solvents, which can account for up to 90% of the reaction mass in traditional methods [14]. This reduction in solvent usage directly translates to decreased environmental impact, reduced waste generation, and improved atom economy [7]. The mechanochemical approach also enables reactions between substrates that may be incompatible in solution due to solubility issues [8].

Recent studies have shown that mechanochemical bromination using N-bromosuccinimide (NBS) or other brominating agents can be performed at room temperature with high selectivity [11] [15]. The method has been successfully applied to various aromatic substrates, including acetophenone derivatives, demonstrating its versatility and broad applicability [12].

The mechanochemical process involves several key parameters that influence reaction outcomes: ball size and material, milling frequency, reaction time, and the stoichiometric ratio of reactants [9]. Optimization of these parameters allows for fine-tuning of reaction conditions to achieve maximum efficiency and selectivity [16].

Environmental benefits of mechanochemical bromination include:

  • Complete elimination of organic solvents
  • Reduced energy consumption compared to thermal methods
  • Minimal waste generation
  • Simplified purification procedures
  • Enhanced operational safety [14]

Photoredox Catalysis in C-Br Bond Formation

Photoredox catalysis represents another groundbreaking innovation in green chemistry for C-Br bond formation [4] [5]. This approach harnesses the power of visible light to drive chemical transformations through single electron transfer processes, offering mild reaction conditions and high selectivity [17].

The photoredox mechanism involves the excitation of photocatalysts using visible light, generating reactive species capable of facilitating bromination reactions [18]. Commonly employed photocatalysts include ruthenium complexes such as [Ru(bpy)₃]²⁺, iridium complexes like [Ir(ppy)₃], and organic dyes including erythrosine B and rose bengal [19] [20].

The fundamental principle of photoredox catalysis in bromination involves the oxidative quenching of excited photocatalysts by bromide sources, generating bromine radicals or electrophilic bromine species that subsequently react with aromatic substrates [4]. The process can be represented by the following general mechanism:

  • Light absorption: PC + hν → PC*
  • Oxidative quenching: PC* + Br-source → PC- ⁺ + Br-
  • Substrate bromination: Ar-H + Br- → Ar-Br + H-
  • Catalyst regeneration: PC- ⁺ + reductant → PC [5]

Research has demonstrated that photoredox catalysis can achieve bromination yields ranging from 70% to 95% under mild conditions [19] [20]. The method exhibits high chemoselectivity, allowing for site-specific bromination without affecting other functional groups present in the substrate [21].

Significant advantages of photoredox catalysis include:

  • Mild reaction conditions (room temperature, atmospheric pressure)
  • High selectivity and functional group tolerance
  • Use of visible light as an energy source
  • Minimal catalyst loadings (typically 1-5 mol%)
  • Compatibility with various brominating agents [17]

Recent developments in heterogeneous photoredox catalysis have further enhanced the sustainability of this approach [17]. The use of supported photocatalysts enables easier catalyst recovery and recycling, reducing overall costs and environmental impact [22].

The integration of photoredox catalysis with other green chemistry principles has led to the development of tandem and cascade reactions that enable complex molecule synthesis in a single operation [23]. This approach reduces the number of synthetic steps required, minimizing waste generation and improving overall efficiency [24].

Research Findings and Data Analysis

Comprehensive analysis of green chemistry approaches for bromination reveals significant improvements in sustainability metrics compared to traditional methods. The following data demonstrates the superior performance of mechanochemical and photoredox catalytic approaches:

Comparative Analysis of Bromination Methods:

MethodAtom EconomySolvent UsageEnergy RequirementsEnvironmental Impact
Mechanochemical>90%Solvent-freeMechanical energy onlyVery Low
Photoredox70-90%Minimal organic solventsVisible lightLow
Traditional Br₂60-80%Requires organic solventsThermal heatingHigh

Key Performance Metrics:

The mechanochemical approach demonstrates remarkable efficiency with reaction times of 15 minutes to 2 hours and yields consistently exceeding 85% [11] [12]. Photoredox catalysis shows comparable performance with yields of 70-95% under mild conditions [19] [20]. Both methods exhibit superior selectivity compared to traditional approaches, with mechanochemical methods showing high regioselectivity and photoredox methods demonstrating excellent chemoselectivity [13] [21].

Environmental Impact Assessment:

Green chemistry metrics reveal that mechanochemical synthesis eliminates up to 90% of solvent waste compared to traditional methods [14]. The process requires minimal energy input, utilizing only mechanical energy for activation [9]. Photoredox catalysis operates under ambient conditions using visible light, significantly reducing energy consumption compared to thermal methods [17].

Scalability and Industrial Applications:

Both methodologies show excellent scalability potential. Mechanochemical processes can be easily scaled using industrial ball mills, while photoredox catalysis benefits from continuous flow reactor technology [17] [9]. The operational simplicity of these methods makes them attractive for industrial implementation [14].

The development of these green chemistry approaches for 2-Bromo-4'-isopropylacetophenone synthesis represents a significant advancement in sustainable organic chemistry. The combination of high efficiency, environmental benefits, and operational simplicity positions these methods as viable alternatives to traditional bromination techniques, contributing to the broader goals of sustainable chemical manufacturing [25].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Bromo-1-[4-(propan-2-yl)phenyl]ethan-1-one

Dates

Last modified: 08-15-2023

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